molecular formula C9H7BrO B2357426 4-Bromo-6-methyl-1-benzofuran CAS No. 1195715-16-2

4-Bromo-6-methyl-1-benzofuran

Cat. No.: B2357426
CAS No.: 1195715-16-2
M. Wt: 211.058
InChI Key: DJDUWFUDLPTMNV-UHFFFAOYSA-N
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Description

“4-Bromo-6-methyl-1-benzofuran” is a benzofuran compound . Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring using proton quantum tunneling .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can provide 2-arylbenzofurans . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols to afford benzo[b]furans .

Scientific Research Applications

Benzofuran Synthesis and Applications

4-Bromo-6-methyl-1-benzofuran is a benzofuran derivative, a class of compounds known for their diverse applications in scientific research. Benzofurans are typically synthesized through various chemical processes and are utilized in different domains of science.

  • Synthesis Techniques :

    • Benzofurans are synthesized using a CuI-catalyzed domino process, involving an intermolecular C-C bond formation and a subsequent intramolecular C-O bond formation process, allowing access to benzofurans with different substituents (Lu et al., 2007).
  • Structural Analysis :

    • Structural analysis of benzofuran derivatives reveals specific molecular arrangements, such as the orientation of substituent groups and the dihedral angles between different molecular planes. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Choi et al., 2009a; Choi et al., 2009b).
  • Antibacterial Properties :

    • Certain benzofuran derivatives have been studied for their antibacterial properties, showing strong inhibition activity against specific bacteria strains, highlighting their potential in developing new antibacterial agents (Abdel-Aziem et al., 2021).
  • Antituberculosis and Anticancer Properties :

    • Benzofuran compounds like 3-Methyl-1-Benzofuran-2-Carbohydrazide are studied for their applications in treating diseases like tuberculosis. Their structure-activity relationship analysis provides insights into their potential as medical agents (Thorat et al., 2016).
    • Additionally, derivatives of benzofurans, especially halogeno-derivatives, have shown selective toxicity towards human leukemia cells and other cancer cell lines, suggesting their potential as anticancer agents (Napiórkowska et al., 2019).
  • Electrochemical Applications :

    • Benzofuran derivatives have also been explored in electrochemical studies, demonstrating their potential in synthesizing new compounds through electrochemical reactions, which could have various industrial and scientific applications (Moghaddam et al., 2006).

Safety and Hazards

While specific safety and hazard information for “4-Bromo-6-methyl-1-benzofuran” is not available, benzofuran compounds can be harmful if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds .

Properties

IUPAC Name

4-bromo-6-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDUWFUDLPTMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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